molecular formula C6H2Br2ClNO2 B3032499 1,3-Dibromo-2-chloro-5-nitrobenzene CAS No. 20098-47-9

1,3-Dibromo-2-chloro-5-nitrobenzene

Cat. No. B3032499
CAS RN: 20098-47-9
M. Wt: 315.34
InChI Key: BAHAFZIGAXKLGK-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-chloro-5-nitrobenzene is a halogenated nitrobenzene derivative, a class of compounds known for their diverse applications in chemical synthesis and materials science. While the provided papers do not directly discuss 1,3-dibromo-2-chloro-5-nitrobenzene, they offer insights into the synthesis and properties of structurally related compounds, which can be informative for understanding the chemical behavior and potential applications of the target compound.

Synthesis Analysis

The synthesis of halogenated nitrobenzenes typically involves electrophilic aromatic substitution reactions, where halogenation and nitration are key steps. For example, the synthesis of 1,2-dichloro-4-nitrobenzene is achieved by chlorinating p-nitrochlorobenzene using KClO3 and H2SO4, with reaction conditions optimized for high yield . This suggests that a similar approach could be applied to synthesize 1,3-dibromo-2-chloro-5-nitrobenzene, with appropriate modifications to the halogenating agents and reaction conditions.

Molecular Structure Analysis

The molecular structure of halogenated nitrobenzenes is characterized by the presence of nitro and halogen groups attached to the benzene ring, which can significantly influence the electronic properties of the molecule. X-ray crystallography confirms the structure of related compounds, such as 1,3,5-tris(chloromercurio)benzene . The position of substituents on the benzene ring affects the molecular geometry and packing in the solid state, as seen in the diverse crystal structures of dialkoxy ethynylnitrobenzenes .

Chemical Reactions Analysis

Halogenated nitrobenzenes participate in various chemical reactions, including further electrophilic substitutions. The nitration of 1,3-dichloro-2-nitrobenzene, for instance, proceeds under specific conditions, with sulphonation as a competing process . This indicates that 1,3-dibromo-2-chloro-5-nitrobenzene could also undergo further nitration or other electrophilic reactions, depending on the reaction environment.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated nitrobenzenes are influenced by their molecular structure. The presence of halogen and nitro groups affects properties such as melting point, boiling point, solubility, and reactivity. The solvate structure of 3,4-dichloro-1-nitrobenzene with aniline demonstrates how intermolecular interactions, such as hydrogen bonding, can influence the solid-state arrangement . These interactions are crucial for understanding the material properties and potential applications of 1,3-dibromo-2-chloro-5-nitrobenzene.

Scientific Research Applications

Structural Analysis and Intermolecular Interactions

1,3-Dibromo-2-chloro-5-nitrobenzene, along with similar compounds like 1,3-diiodo-5-nitrobenzene and 1,3-dichloro-5-nitrobenzene, has been studied for its crystal structure and intermolecular interactions. The research highlighted that the size of the halogen atom affects nonbonded close contacts observed between molecules. This compound is particularly notable for its self-complementary nitro-O...Br close contact. Such studies are crucial for understanding the cohesive attractions between molecules and their applications in material science and molecular engineering (Bosch, Bowling & Speetzen, 2022).

Antifungal Properties

Research has also been conducted on the antifungal properties of substituted nitrobenzenes, including 1,3-dibromo-2-chloro-5-nitrobenzene. These studies have found certain halogenated nitrobenzenes to possess significant fungitoxicity, suggesting potential applications in agricultural and pharmaceutical industries as antifungal agents (Gershon, McNeil, Parmegiani & Godfrey, 1971).

Biodegradation and Environmental Impact

The biodegradation of chloronitrobenzenes, including compounds structurally similar to 1,3-dibromo-2-chloro-5-nitrobenzene, has been a topic of interest, particularly regarding their environmental impact. Studies have shown that certain bacterial strains can utilize these compounds as a sole source of carbon, nitrogen, and energy, leading to their degradation and transformation into less harmful products. This research is vital for environmental remediation and understanding the ecological impact of industrial pollutants (Katsivela, Wray, Pieper & Wittich, 1999).

Organic Synthesis

1,3-Dibromo-2-chloro-5-nitrobenzene and its derivatives are used in various organic synthesis reactions. These compounds often serve as intermediates in the production of more complex organic molecules. The reactions typically involve nucleophilic aromatic substitution processes, indicating the compound's utility in synthetic organic chemistry (Singh & Arora, 1988).

Catalysis

The compound and its derivatives have been studied in the context of zeolite catalysis for aromatic nitrations. These studies are important for the development of more efficient and environmentally friendly catalytic processes in industrial chemistry (Claridge, Lancaster, Millar, Moodie & Sandall, 1999).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions for response in case of exposure .

properties

IUPAC Name

1,3-dibromo-2-chloro-5-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2ClNO2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHAFZIGAXKLGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)Cl)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901293386
Record name 1,3-Dibromo-2-chloro-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901293386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dibromo-2-chloro-5-nitrobenzene

CAS RN

20098-47-9
Record name 1,3-Dibromo-2-chloro-5-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20098-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dibromo-2-chloro-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901293386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DM Channing, GT Young - Journal of the Chemical Society (Resumed …, 1953 - pubs.rsc.org
… With this object in mind, 1 : 3-dibromo-2chloro-5-nitrobenzene was prepared, but the chlorine could not be replaced by fluorine under the usual conditions. However, l-bromo-2-chloro-3 …
Number of citations: 34 pubs.rsc.org

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